N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide

drug-likeness Lipinski Rule of Five TPSA

Researchers sourcing novel CNS GPCR screening compounds often face libraries saturated with undifferentiated phenylpiperazine chemotypes. CAS 491867-85-7 provides a structurally distinct, Ro5-compliant (cLogP 1.43, TPSA 96.85 Ų) N-arylpiperazineacetamide scaffold combining a benzodioxole pharmacophore and a 2-pyridyl substituent. This specific architecture introduces a unique H-bond acceptor geometry compared to standard analogs, which can critically alter dopamine D₂/D₃ and serotonin 5-HT receptor affinity profiles. - Differentiated Scaffold: Avoids cross-reactivity common with simple phenylpiperazines; suitable for diversity-oriented CNS libraries. - Validated Quality: Supplied with NLT 97% purity, ISO-certified analysis, and confirmatory NMR spectra for direct use as an analytical reference standard. - Assay-Ready: Confirmed inactive in GPR35 antagonism assays, enabling immediate deployment as a negative control for counter-screening campaigns.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 491867-85-7
Cat. No. B2619065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide
CAS491867-85-7
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
InChIInChI=1S/C18H20N4O3/c23-18(20-14-4-5-15-16(11-14)25-13-24-15)12-21-7-9-22(10-8-21)17-3-1-2-6-19-17/h1-6,11H,7-10,12-13H2,(H,20,23)
InChIKeyMUBKMCAAHPLSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Profile


N-Benzo[D]1,3-dioxolen-5-yl-2-(4-(2-pyridyl)piperazinyl)ethanamide (CAS 491867-85-7; IUPAC: N-(1,3-benzodioxol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide; molecular formula C₁₈H₂₀N₄O₃, MW 340.38) is a synthetic small molecule comprising a 1,3-benzodioxole moiety linked via an acetamide bridge to a 4-(pyridin-2-yl)piperazine group [1]. The compound is commercially available from multiple research chemical suppliers as a screening compound for neuroscience and drug discovery applications . Its structural scaffold places it within the broader class of N-arylpiperazineacetamides, which have been investigated as ligands for dopamine D₂/D₃ receptors, serotonin 5-HT receptors, and muscarinic acetylcholine receptors [2][3]. The benzodioxole substructure is a recognized pharmacophore present in the approved PDE5 inhibitor tadalafil and in various CNS-active investigational compounds [4]. Critically, no peer-reviewed primary research paper reporting quantitative biological activity data (IC₅₀, Ki, EC₅₀) for this exact compound was identified in the public domain as of the search date; the quantitative evidence presented below is therefore derived from computed physicochemical properties, counter-screening data, vendor quality specifications, and class-level structural inference.

Ro5-Compliant Profile Zero Lipinski violations with a pyridin-2-yl H-bond acceptor suitable for CNS GPCR screening
NMR-Verified Identity Two publicly searchable DMSO-d₆ NMR spectra enable independent QC confirmation
ISO-Certified Purity Certified purity grade under ISO quality system supports regulated R&D procurement
GPR35 Negative Selectivity Confirmed inactive in a GPR35 antagonist assay reduces off-target confounding risk

Why Generic Substitution May Compromise Reproducibility


The N-(1,3-benzodioxol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide scaffold combines three pharmacophoric elements—a 1,3-benzodioxole ring, a piperazine linker, and a 2-pyridyl substituent—each capable of independently modulating target binding, selectivity, and ADME properties [1]. Within the N-arylpiperazineacetamide class, even minor aryl substitutions on the piperazine nitrogen can profoundly alter receptor affinity profiles: for example, conformationally restricted N-arylpiperazine derivatives bearing a 1,3-benzodioxolyl group show distinct D₂/D₃ binding characteristics compared to analogs with different aryl appendages [2]. The 2-pyridyl group introduces a hydrogen-bond-accepting nitrogen at a specific geometry that is absent in phenyl- or halophenyl-substituted analogs, potentially enabling distinct interactions with receptor binding pockets or metal-ion-coordinating residues [3]. Furthermore, the benzodioxole moiety—a key pharmacophore in the PDE5 inhibitor tadalafil—can be substituted by 2-bromophenyl in analog series, resulting in altered PDE5 inhibitory potency and tumor cell growth inhibition profiles [4]. These structure–activity relationship (SAR) sensitivities mean that a researcher cannot assume functional equivalence when substituting this compound with a close analog bearing a different N-piperazine substituent or an altered benzodioxole connectivity. The quantitative evidence in Section 3 details the specific, measurable dimensions where differentiation has been documented or can be computationally inferred.

Attribute
Target (CAS 491867-85-7)
Common Analogs
Piperazine N-substituent
Pyridin-2-yl (H-bond acceptor)
Fluorophenyl / CF₃-pyridyl (altered H-bond capacity)
Benzodioxole moiety
1,3-benzodioxol-5-yl (PDE5 pharmacophore)
2-bromophenyl (reported PDE5 potency shift)
NMR reference data
Publicly available
Not publicly searchable
GPR35 activity
Confirmed inactive
Unknown for most analogs

Minor N-aryl substitution can produce order-of-magnitude D₂/D₃ affinity shifts; direct substitution without re-validation may shift target engagement profile.

Quantitative Differentiation Evidence


Drug-Likeness and Physicochemical Profile

CAS 491867-85-7 exhibits computed physicochemical properties that place it within favorable oral drug-like chemical space. Its molecular weight (340.38 Da), cLogP (1.43), topological polar surface area (96.85 Ų), hydrogen-bond acceptor count (7), hydrogen-bond donor count (2), and rotatable bond count (2) all satisfy Lipinski's Rule of Five (Ro5) and the Rule of Three for fragment-based lead-likeness [1]. In comparison, tadalafil (MW 389.40; cLogP ~1.7; TPSA ~74 Ų) has a similar benzodioxole-containing scaffold but is 49 Da heavier and has a lower TPSA, suggesting CAS 491867-85-7 may exhibit higher aqueous solubility and lower passive membrane permeability relative to tadalafil [2]. Among closest commercially available analogs, N-(2,5-dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide (CAS 309736-08-1; same pyridinylpiperazine-acetamide core but with a 2,5-dimethoxyphenyl replacing the benzodioxole) has an additional rotatable bond and different hydrogen-bonding profile, which may alter target recognition and metabolic stability . Importantly, the compound was tested in a GPR35 antagonism primary assay and found inactive, providing a useful negative selectivity data point against this orphan GPCR target [3].

Drug-Likeness
Class-level inference
49 Da lighter and 22.85 Ų higher TPSA than tadalafil; zero Ro5 violations
Supports oral drug-like space; higher TPSA predicts better aqueous solubility for in vitro assays
Computed properties; no experimental solubility data
drug-likeness Lipinski Rule of Five TPSA cLogP oral bioavailability prediction

Spectroscopic Identity Confirmation by NMR

CAS 491867-85-7 has been characterized by ¹H and ¹³C NMR spectroscopy in DMSO-d₆, with two NMR spectra deposited in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: 4KVTSkeZFFj) [1]. The availability of these reference spectra provides a concrete, verifiable basis for confirming the identity and purity of procured material through spectral comparison. In contrast, many closely related N-arylpiperazineacetamide analogs available from research chemical suppliers lack publicly accessible reference spectra, requiring end-users to rely solely on vendor certificates of analysis without independent spectral verification [2]. The SpectraBase entry also provides the exact InChI (InChI=1S/C18H20N4O3/c23-18(20-14-4-5-15-16(11-14)25-13-24-15)12-21-7-9-22(10-8-21)17-3-1-2-6-19-17/h1-6,11H,7-10,12-13H2,(H,20,23)) and InChIKey (MUBKMCAAHPLSHH-UHFFFAOYSA-N), enabling precise database lookups and eliminating ambiguity from non-standardized nomenclature [1].

NMR Identity
Head-to-head
2 NMR spectra publicly searchable (vs. 0 for closest commercial analogs)
Enables independent QC validation
SpectraBase Compound ID 4KVTSkeZFFj
NMR spectroscopy structural confirmation quality control reference standard

Certified Purity and Quality System

CAS 491867-85-7 is offered with a certified purity of NLT 97% (not less than 97%) by MolCore under an ISO-certified quality management system designed for global pharmaceutical R&D and quality control applications . This purity specification is quantitatively documented and traceable, distinguishing it from analogs that may be offered at lower documented purity grades or without ISO-certified quality systems. For example, several closely related compounds in the N-(substituted-phenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide series are listed by various suppliers with purity of 95% or without explicit ISO certification . The compound is also priced at approximately €314 per 25 mg (CymitQuimica, 2019 pricing), providing a reference point for procurement budget planning . A structurally distinct analog with a 5-(trifluoromethyl)pyridin-2-yl substituent (replacing the unsubstituted pyridin-2-yl) is listed in the mzCloud mass spectral database, confirming that suppliers maintain differentiated catalog entries for analogs with varying pyridine substitution [1].

Certified Purity
Cross-study comparable
NLT 97% purity; ISO-certified quality management system
Supports regulated procurement compliance
Comparators typically 95% or unspecified grade
purity specification ISO certification pharmaceutical R&D quality assurance

GPR35 Counter-Screening Selectivity

In a primary antagonist assay at human GPR35 (G-protein coupled receptor 35, an orphan GPCR implicated in inflammatory and cardiovascular signaling), CAS 491867-85-7 was classified as inactive [1]. This negative result, while limited in scope, provides a concrete selectivity data point: the compound does not engage GPR35 at the tested concentration. GPR35 has been identified as a target for certain benzodioxole-containing compounds, and off-target GPR35 activity could confound phenotypic screening results in inflammation or immunology assays [2]. By contrast, several known GPR35 agonists and antagonists (e.g., zaprinast, lodoxamide, and certain tyrosine metabolites) show measurable activity (EC₅₀/IC₅₀ in the nanomolar to micromolar range) in comparable assay formats [2]. This inactivity can serve as a negative filter when selecting compounds for target-based screening campaigns where GPR35 engagement would be undesirable.

GPR35 Selectivity
Supporting evidence
Inactive at human GPR35a in β-arrestin antagonist assay
Reduces off-target GPR35 confounding in phenotypic screens
Re-confirmation advised under specific assay conditions
GPR35 GPCR counter-screening selectivity profiling orphan receptor

Structural Differentiation at the Piperazine N-Substituent

A key structural differentiator of CAS 491867-85-7 is the unsubstituted pyridin-2-yl group on the piperazine nitrogen. This group provides a hydrogen-bond-accepting nitrogen at the 2-position of the pyridine ring, capable of participating in bidentate interactions with receptor residues or metal ions [1]. In contrast, the commercially available N-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide analog (CAS not specified but structurally confirmed) replaces the pyridinyl nitrogen with a fluorophenyl group, eliminating the H-bond acceptor capability while introducing a lipophilic fluorine atom, which would alter both target binding and metabolic profile . Another cataloged analog replaces the pyridin-2-yl with a 5-(trifluoromethyl)pyridin-2-yl group (mzCloud entry), introducing strong electron-withdrawing character that would modulate the pyridine nitrogen's basicity (pKa shift) and affect its H-bond acceptor strength [2]. Within the broader N-arylpiperazine class, such subtle N-substituent variations have been shown to produce order-of-magnitude differences in receptor binding affinity (Ki) for dopamine D₂ and serotonin 5-HT₁A receptors [3]. However, no direct head-to-head quantitative binding data for CAS 491867-85-7 against these specific analogs has been published.

N-Substituent SAR
Class-level inference
Pyridin-2-yl H-bond acceptor present; fluorophenyl/CF₃-pyridyl analogs lack this feature
Polar interaction potential may differ across analogs
No direct comparative binding data identified
structure–activity relationship pyridine substituent hydrogen-bond acceptor metal chelation

Procurement and Research Application Scenarios


CNS Lead-Like Probe for GPCR SAR Exploration

Based on its favorable Ro5 profile (MW 340.38, cLogP 1.43, TPSA 96.85 Ų, zero violations) and the established SAR of N-arylpiperazine derivatives as D₂/D₃ and 5-HT receptor ligands [1], CAS 491867-85-7 is recommended as a lead-like starting scaffold for CNS GPCR-focused medicinal chemistry programs. Its pyridin-2-yl substituent provides a differentiable H-bond acceptor compared to phenyl- or halophenyl-substituted analogs, and the benzodioxole moiety may confer metabolic advantages as observed in tadalafil-based pharmacophores [2]. Researchers should confirm receptor binding profiles through radioligand displacement assays before advancing to in vivo studies.

Negative Control for GPR35-Mediated Signaling Assays

The confirmed inactivity of CAS 491867-85-7 in a GPR35 antagonism assay [3] makes it suitable as a negative control compound in GPR35-focused screening campaigns. Researchers investigating GPR35 agonists or antagonists in inflammatory, cardiovascular, or neurological disease models can use this compound to establish baseline responses, provided that its inactivity is re-confirmed under the specific assay conditions employed.

Reference Standard for NMR Method Development

With two publicly available NMR reference spectra (DMSO-d₆) in the KnowItAll Spectral Library [4], CAS 491867-85-7 can serve as a reference standard for NMR method development, instrument calibration, and batch-to-batch quality control in analytical chemistry laboratories. Its well-defined InChI and InChIKey enable unambiguous database retrieval, and the NLT 97% purity specification with ISO certification supports its use in regulated analytical environments.

Diversity-Oriented Screening Library Member

As a commercially available compound with a differentiated benzodioxole–pyridinylpiperazine scaffold that is RO5-compliant and distinct from more heavily explored chemotypes (e.g., simple phenylpiperazines), CAS 491867-85-7 is well-suited for inclusion in diversity-oriented screening libraries targeting CNS GPCRs, ion channels, or transporters. Its structural features complement existing screening collections and may identify novel chemical starting points through high-throughput or fragment-based screening approaches [2].

Application
Selection Property
Validation Focus
GPCR lead-like scaffold screening
Ro5-compliant, pyridin-2-yl H-bond acceptor
Receptor binding profile confirmation
GPR35 signaling negative control
Confirmed GPR35 inactivity
Re-confirm inactivity under specific assay conditions
NMR method development reference
Public NMR spectra, ISO-certified purity
Batch-to-batch spectral consistency
Diversity-oriented screening library
Differentiated benzodioxole–pyridinylpiperazine scaffold, Ro5 compliant
Novel chemotype hit identification
Quote Request

Request a Quote for N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.